molecular formula C19H16ClNO2 B1393874 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-85-9

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393874
CAS No.: 1160253-85-9
M. Wt: 325.8 g/mol
InChI Key: XGQCIMZUPGYQAA-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative characterized by a 2-ethoxyphenyl substituent at position 2, a methyl group at position 6, and a reactive carbonyl chloride group at position 4 of the quinoline ring. This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in the preparation of amides, esters, or heterocyclic derivatives.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(20)22)14-10-12(2)8-9-16(14)21-17/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQCIMZUPGYQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236494
Record name 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-85-9
Record name 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Carbonyl Chloride Group: The final step involves the conversion of the quinoline derivative to the carbonyl chloride form using reagents like thionyl chloride or oxalyl chloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions to form various derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are used under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow for the synthesis of derivatives that could exhibit significant biological activities, particularly in the treatment of infectious diseases and cancer.

  • Antimicrobial Activity : Research has shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis. Specifically, compounds similar to this compound have demonstrated efficacy against non-replicating strains of the bacteria in low-oxygen conditions, as evaluated through high-capacity screening methods like the LORA assay .
  • Cancer Research : The compound's ability to interact with DNA and disrupt cellular processes positions it as a candidate for further investigation in cancer therapy. Quinoline derivatives have been noted for their apoptotic effects on cancer cells, which could be leveraged for therapeutic development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its electrophilic carbonyl chloride group allows for various nucleophilic substitutions, enabling the creation of tailored compounds with specific functionalities.

  • Synthesis of Derivatives : The compound can be utilized in multi-step synthetic routes to generate a variety of derivatives with potential applications in different fields. For instance, modifications can lead to compounds with enhanced biological activity or improved stability .

Material Science

The compound's unique structure also makes it a candidate for applications in material science, particularly in the development of new materials with desirable properties.

  • Catalysis : Its reactivity allows it to function as a catalyst in certain chemical reactions, facilitating the formation of new compounds under mild conditions. This is particularly useful in industrial settings where efficiency and yield are paramount .

Case Study 1: Antitubercular Activity

A study investigated the antitubercular activity of several quinoline derivatives, including those related to this compound. The results indicated that specific substitutions on the quinoline ring significantly influenced inhibitory potency against Mycobacterium tuberculosis. Compounds designed based on this framework showed promising results, highlighting the potential for developing new antitubercular agents .

Case Study 2: Cancer Cell Apoptosis

Another study focused on the apoptotic effects of quinoline derivatives on various cancer cell lines. It was found that modifications to the quinoline structure could enhance cytotoxicity against specific cancer types. The research suggested that targeting certain molecular pathways with these derivatives could lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application:

    Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.

    Receptor Antagonism: It can act as a receptor antagonist by binding to receptors and blocking the binding of endogenous ligands, thus modulating signal transduction pathways.

    Electronic Properties: In material science, its electronic properties are utilized in the design of organic semiconductors and LEDs, where it contributes to charge transport and light emission.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound likely reduces electrophilicity compared to electron-withdrawing groups (e.g., chloro in compounds) but improves solubility in polar aprotic solvents.
  • Reactivity: Quinoline-4-carbonyl chlorides generally exhibit high reactivity toward nucleophiles (e.g., amines, alcohols), forming stable amides or esters. The ethoxy substituent may slow hydrolysis relative to alkyloxy variants .
  • Applications: While 2-phenylquinoline-4-carboxyl chloride derivatives have historical use in forming carbamide adducts , modern analogs like the target compound are explored in agrochemicals (e.g., ethoxysulfuron analogs in ) and pharmaceuticals .

Research Findings and Structural Insights

Reactivity in Condensation Reactions

Quinoline-4-carbonyl chlorides react with nucleophiles such as urea, ethylenediamine, and amino alcohols to yield carbamides, diamines, or hydroxyethylamides. For example:

  • 2-Phenylquinoline-4-carboxyl chloride + urea → 2-phenyl-4-quinoloylcarbamide (m.p. 232°C) .
  • The target compound’s ethoxy group may favor milder reaction conditions due to steric and electronic modulation.

Structural Validation and Crystallography

While crystallographic data for the target compound are unavailable, SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining analogous quinoline derivatives, ensuring accurate bond-length and angle measurements .

Notes and Considerations

  • Handling : Acyl chlorides are moisture-sensitive; storage under inert gas is recommended.
  • Toxicity: Limited data exist for the target compound, but related chlorides (e.g., sc-320558 in ) are classified as corrosive.
  • Research Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are needed to confirm inferred properties.

Biological Activity

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H16ClNO2C_{19}H_{16}ClNO_2 and a molecular weight of 325.79 g/mol. Its structure features a quinoline core, characterized by a bicyclic system that includes both a benzene and a pyridine ring. The ethoxy group at the 2-position of the phenyl ring and the carbonyl chloride functional group at the 4-position enhance its reactivity and potential applications in various fields, particularly medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the Quinoline Core : Cyclization of appropriate aniline derivatives.
  • Chlorination : Introduction of the carbonyl chloride group.
  • Functionalization : Addition of the ethoxy group at the desired position.

These methods often utilize advanced techniques such as microwave-assisted synthesis to optimize yield and purity.

Antimicrobial Properties

Quinoline derivatives, including this compound, are known for their antimicrobial properties. Similar compounds have demonstrated significant activity against various pathogens:

  • Antibacterial Activity : Studies have shown that quinoline derivatives can inhibit bacterial growth, making them candidates for antibiotic development.
  • Antifungal Activity : Some related compounds exhibit antifungal properties comparable to established antifungals, indicating potential for therapeutic use in treating fungal infections .

Antiviral Activity

Research has indicated that compounds with similar structures may possess antiviral properties. For instance, quinolines have been investigated as potential inhibitors of viruses such as SARS-CoV-2. In a study evaluating various quinoline derivatives, compounds showed effective inhibition of viral replication with EC50 values ranging from 5.9 to 13 μM without significant cytotoxicity . This suggests that this compound could be explored for similar antiviral applications.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The carbonyl chloride functional group can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition.
  • Cell Signaling Modulation : It may influence cellular processes by modulating signaling pathways involved in cell growth and differentiation.

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation :
    • A study assessed the antimicrobial efficacy of quinoline derivatives, including analogs of this compound. Results indicated promising activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Screening :
    • In a phenotypic-based screening assay for SARS-CoV-2 inhibitors, quinoline derivatives exhibited significant antiviral activity, suggesting that modifications to the quinoline structure could enhance efficacy against viral infections .
  • Anti-inflammatory Potential :
    • Quinoline derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbonyl chlorideMethoxy group instead of ethoxyPotentially different biological activity profile
2-(Phenyl)-6-methylquinoline-4-carbonyl chlorideNo substituents on phenyl ringSimpler structure may affect reactivity
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chlorideEthoxy group at different positionMay exhibit distinct pharmacological properties

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride?

Answer: The compound’s structure includes a quinoline core substituted with a 2-ethoxyphenyl group at position 2, a methyl group at position 6, and a reactive carbonyl chloride at position 4. Key characterization methods include:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and electronic environments. For example, the ethoxy group’s methyl protons appear as a triplet (~1.4 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ for C20H17ClNO2\text{C}_{20}\text{H}_{17}\text{ClNO}_2: 362.09).
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, particularly the planar quinoline system and dihedral angles of the ethoxyphenyl group. Data from analogous compounds (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) show monoclinic symmetry (space group P21_1/n) with lattice parameters a = 10.5922 Å, b = 8.2883 Å .

Q. What are the common synthetic routes for preparing this compound?

Answer: Synthesis typically involves:

Quinoline Core Formation : Use Friedländer or Gould–Jacob reactions to construct the quinoline skeleton. For example, condensation of 2-ethoxyaniline with a β-keto ester under acidic conditions forms the quinoline backbone .

Chlorocarbonylation : React the 4-carboxylic acid derivative with thionyl chloride (SOCl2_2) or oxalyl chloride to generate the carbonyl chloride. Reaction conditions (e.g., anhydrous dichloromethane, 0–5°C) prevent hydrolysis .

Functionalization : Introduce the methyl group at position 6 via Friedel–Crafts alkylation or directed ortho-metalation strategies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer: Crystallographic analysis using SHELX programs can address conformational uncertainties:

  • Torsion Angles : Determine the orientation of the ethoxyphenyl group relative to the quinoline plane. For example, in 2-(4-chlorophenyl)-6-methylquinoline derivatives, the dihedral angle between the quinoline and aryl substituents is ~85°, indicating near-orthogonality .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., C=O···H–C) that stabilize the crystal lattice. Data from similar compounds show Cl···π interactions (3.3–3.5 Å) influencing packing .
  • Validation Tools : Use PLATON or CCDC Mercury to check for geometric outliers (e.g., abnormal bond lengths > 0.01 Å from expected values) .

Q. What strategies mitigate competing reactions during the synthesis of this compound?

Answer: Common competing reactions (e.g., hydrolysis of the carbonyl chloride or ethoxy group cleavage) are minimized via:

  • Protecting Groups : Temporarily protect the ethoxy oxygen with trimethylsilyl (TMS) groups during chlorocarbonylation .
  • Low-Temperature Conditions : Perform SOCl2_2 reactions at –10°C to suppress side reactions .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution during methyl group installation, avoiding over-alkylation .

Q. How do electronic effects of substituents influence the reactivity of this compound?

Answer:

  • Electron-Withdrawing Groups : The carbonyl chloride increases electrophilicity at C-4, facilitating nucleophilic acyl substitution (e.g., with amines to form amides).
  • Ethoxy Group : The electron-donating –OCH2_2CH3_3 group activates the quinoline ring toward electrophilic attack at C-2 and C-8 positions, as shown in Hammett studies of analogous compounds (σpara_para = –0.24) .
  • Steric Effects : The methyl group at C-6 hinders access to the C-5 position, directing reactivity to C-3 or C-7 in cross-coupling reactions .

Q. What analytical approaches reconcile contradictory data in purity assessments of this compound?

Answer: Discrepancies in HPLC, NMR, or elemental analysis data require:

  • Multi-Method Validation : Cross-check purity using orthogonal techniques (e.g., HPLC vs. 1H^1 \text{H}-NMR integration). For example, residual solvents (e.g., DCM) may inflate LC-MS purity but are detectable via 1H^1 \text{H}-NMR .
  • Mass Balance Analysis : Quantify impurities (e.g., hydrolyzed carboxylic acid) via titration or ion chromatography .
  • Crystallographic Purity : Single-crystal XRD confirms phase homogeneity, as amorphous impurities lack Bragg peaks .

Q. Table 1: Crystallographic Data for Analogous Quinoline Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinolineP21_1/n10.59228.288319.188592.99
2-(4-Chlorophenyl)-6-methylquinolineP\overline{1}9.87610.21411.53289.3

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

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